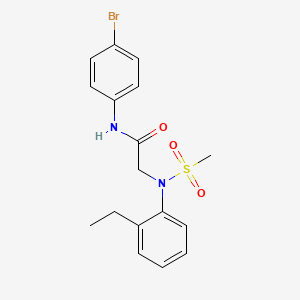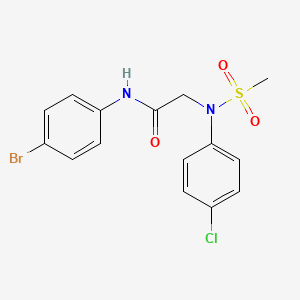
N~1~-(4-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(4-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 38-7271, is a selective and potent antagonist of the cannabinoid CB1 receptor. It was first synthesized by researchers at Bayer AG in the early 2000s and has since been used extensively in scientific research to study the role of the endocannabinoid system in various physiological and pathological processes.
Mécanisme D'action
N~1~-(4-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 38-7271 acts as a competitive antagonist of the CB1 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. The CB1 receptor is widely expressed in the central nervous system and plays a key role in regulating various physiological processes, including pain perception, appetite regulation, and mood. By blocking the CB1 receptor, N~1~-(4-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 38-7271 can be used to investigate the role of the endocannabinoid system in these processes.
Biochemical and Physiological Effects:
N~1~-(4-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 38-7271 has been shown to have a range of biochemical and physiological effects in various experimental models. In animal studies, it has been shown to reduce pain perception, suppress appetite, and improve cognitive function. It has also been investigated as a potential treatment for various neurological and psychiatric disorders, including epilepsy, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-(4-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 38-7271 is its selectivity and potency as a CB1 receptor antagonist. This makes it a valuable tool for investigating the role of the endocannabinoid system in various biological processes. However, one limitation of using N~1~-(4-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 38-7271 is that it is not a natural ligand for the CB1 receptor, and therefore may not fully replicate the effects of endocannabinoids or exogenous cannabinoids. Additionally, the use of N~1~-(4-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 38-7271 in animal studies may not fully reflect the effects of the compound in human subjects.
Orientations Futures
There are several potential future directions for research involving N~1~-(4-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 38-7271. One area of interest is the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N~1~-(4-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 38-7271 has been shown to have neuroprotective effects in animal models, and further research could investigate its potential as a therapeutic agent for these diseases. Another area of interest is the role of the endocannabinoid system in cancer, with some studies suggesting that cannabinoids may have anti-tumor effects. Further research could investigate the potential of N~1~-(4-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 38-7271 as a therapeutic agent for cancer. Additionally, the development of more selective and potent CB1 receptor antagonists could improve the specificity of research involving the endocannabinoid system.
Applications De Recherche Scientifique
N~1~-(4-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 38-7271 has been used extensively in scientific research to study the role of the endocannabinoid system in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the CB1 receptor, which is one of the two main cannabinoid receptors in the human body. By blocking the CB1 receptor, N~1~-(4-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 38-7271 can be used to investigate the effects of endocannabinoids and exogenous cannabinoids on various biological processes, including pain perception, appetite regulation, and neuroprotection.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(4-chloro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c1-23(21,22)19(14-8-4-12(17)5-9-14)10-15(20)18-13-6-2-11(16)3-7-13/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCIWBLKPOERDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Br)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(benzylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B3445487.png)
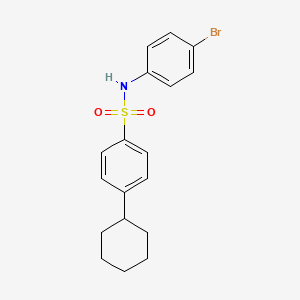
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B3445502.png)
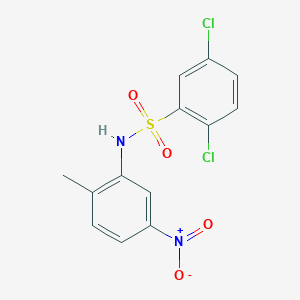
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3445508.png)
![N~1~-(4-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3445513.png)
![ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3445532.png)
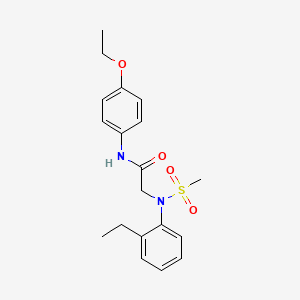
![2'-[(1-naphthylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B3445544.png)
![ethyl {[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B3445549.png)
![N-(2-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B3445554.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3445565.png)
![N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3445566.png)
